molecular formula C20H18BrNO2 B4962904 1-Amino-4-bromo-2-cyclohexylanthracene-9,10-dione

1-Amino-4-bromo-2-cyclohexylanthracene-9,10-dione

Cat. No.: B4962904
M. Wt: 384.3 g/mol
InChI Key: OFAZBIKMAGMEHY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Amino-4-bromo-2-cyclohexylanthracene-9,10-dione is an organic compound that belongs to the anthraquinone family Anthraquinones are known for their diverse applications in dyes, pigments, and pharmaceuticals

Synthetic Routes and Reaction Conditions:

    Starting Materials: The synthesis of 1-Amino-4-bromo-2-cyclohexylanthracene-9,10-dione typically begins with anthracene derivatives.

    Bromination: The anthracene derivative undergoes bromination using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride.

    Amination: The brominated product is then subjected to amination using ammonia or an amine source under controlled conditions.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Types of Reactions:

    Oxidation: 1-Amino-4-bromo-2-cyclohexylanthracene-9,10-dione can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of hydroquinone derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles like hydroxide, alkoxide, or thiolate ions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Sodium hydroxide in aqueous or alcoholic medium.

Major Products:

    Oxidation: Quinone derivatives.

    Reduction: Hydroquinone derivatives.

    Substitution: Various substituted anthracene derivatives depending on the nucleophile used.

Properties

IUPAC Name

1-amino-4-bromo-2-cyclohexylanthracene-9,10-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18BrNO2/c21-15-10-14(11-6-2-1-3-7-11)18(22)17-16(15)19(23)12-8-4-5-9-13(12)20(17)24/h4-5,8-11H,1-3,6-7,22H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFAZBIKMAGMEHY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C2=CC(=C3C(=C2N)C(=O)C4=CC=CC=C4C3=O)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18BrNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

1-Amino-4-bromo-2-cyclohexylanthracene-9,10-dione has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules

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